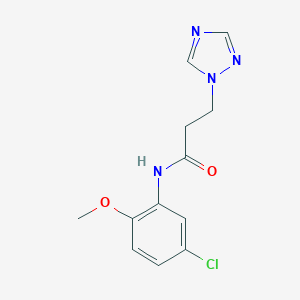
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that belongs to the class of triazole antifungal agents. It is commonly known as CMPT or Chlorametinol. This compound has been extensively studied for its antifungal properties and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the inhibition of fungal cell wall synthesis. CMPT targets the synthesis of beta-glucan, a key component of the fungal cell wall. This results in the disruption of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have low toxicity and high selectivity towards fungal cells. It does not affect human cells, making it a promising candidate for antifungal therapy. Additionally, CMPT has been shown to have a broad spectrum of activity against various fungal strains, making it a potential alternative to current antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its high selectivity towards fungal cells. This makes it a valuable tool for studying fungal biology and pathogenesis. However, one limitation of using CMPT is its solubility in water, which can affect its bioavailability and efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One potential direction is the development of new formulations of CMPT that improve its solubility and bioavailability. Another direction is the study of the mechanism of action of CMPT in greater detail, which could lead to the development of new antifungal agents with improved efficacy and selectivity. Additionally, the potential use of CMPT in combination with other antifungal agents could be explored to enhance its activity against fungal infections.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 1H-1,2,4-triazole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. This reaction results in the formation of CMPT as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. CMPT has also been studied for its potential use in the treatment of fungal infections in animals.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-19-11-3-2-9(13)6-10(11)16-12(18)4-5-17-8-14-7-15-17/h2-3,6-8H,4-5H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQJDXFNACKPCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497297.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497298.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497300.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497301.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497302.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B497304.png)
![2-chloro-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497306.png)